molecular formula C13H21N5O B2973470 N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1448044-32-3

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2973470
CAS No.: 1448044-32-3
M. Wt: 263.345
InChI Key: UYBAOSGIJGKLIY-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a substituted pyrimidine core, a piperazine ring, and an acetamide functional group. This specific arrangement is designed to mimic key pharmacophores found in biologically active molecules. The presence of the 4-methylpiperazin-1-yl group is a notable feature, as the piperazine moiety is a common and versatile building block in modern pharmaceuticals, often employed to fine-tune solubility, bioavailability, and receptor interaction . Similarly, the acetamide group is a critical structural component present in a wide range of therapeutic agents and research compounds . Compounds with these structural features have been investigated across various therapeutic areas. For instance, structurally related N-phenylacetamide derivatives have demonstrated potent anticonvulsant activity in preclinical models such as the maximal electroshock (MES) test . Furthermore, molecular frameworks incorporating pyrimidine and piperazine are frequently explored in the synthesis of potential anti-cancer agents, as researchers develop and screen novel derivatives for cytotoxic and anti-proliferative effects . The integration of these elements makes this compound a valuable scaffold for researchers aiming to develop new chemical entities for neurological disorders, oncology, and beyond. Its structure offers multiple sites for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-9-12(16-11(3)19)10(2)15-13(14-9)18-7-5-17(4)6-8-18/h5-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAOSGIJGKLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reactant.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and solvent systems to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in oncology and neurology.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide, a comparative analysis with structurally related pyrimidine-acetamide derivatives is provided below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Functional Group Analysis

Compound Name / Source Pyrimidine Substituents Key Functional Groups Notable Structural Features
Target Compound 4,6-Dimethyl; 2-(4-methylpiperazin-1-yl); 5-acetamide Methylpiperazine, acetamide Enhanced lipophilicity from methyl groups
(S)-N-((3-(6-(4-(4,6-Dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide 5-Fluoropyridine; 4,6-dichloropyrimidine; oxazolidinone Halogens (F, Cl), oxazolidinone Antibacterial activity; polar substituents
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate 2-Amino; 4,6-dihydroxy; 5-acetamide Amino, hydroxyl, acetamide High polarity due to dihydroxy groups
Patent-derived quinoline-pyrimidine acetamides Quinoline core; tetrahydrofuran; cyano groups Cyano, tetrahydrofuran, piperidine Complex heterocyclic systems

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Solubility Moderate (lipophilic groups) Low (halogens reduce solubility) High (polar dihydroxy groups)
Bioavailability Likely improved (methylpiperazine enhances stability) Variable (depends on bacterial target) Limited (high polarity may hinder absorption)
Metabolic Stability High (methylation reduces oxidation) Moderate (halogens may slow metabolism) Low (polar groups increase excretion)

Crystallographic and Stability Considerations

  • The target compound’s methyl groups may reduce crystallinity compared to hydroxylated analogs, impacting formulation strategies .

Biological Activity

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with dimethyl substitutions and a piperazine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : Synthesized through condensation reactions using 2,4-dimethylpyrimidine.
  • Introduction of the Piperazine Moiety : Achieved via nucleophilic substitution with 4-methylpiperazine.
  • Final Coupling : The pyrimidine derivative is coupled with an acetamide group to form the final product.

This compound exerts its biological effects through interactions with specific molecular targets, primarily enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For instance, it has been observed to inhibit tyrosine kinases, which are crucial for cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has shown efficacy in enhancing the sensitivity of certain cancer types to chemotherapeutic agents. In particular, studies have demonstrated that it can work synergistically with other drugs to induce cell death in tumor cells .

Neuropharmacological Effects

The compound's effects on the central nervous system (CNS) have also been explored. Initial studies suggest it may possess anxiolytic properties and influence pain pathways, making it a candidate for treating neuropathic pain conditions. Its mechanism may involve modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated synergy with doxorubicin in glioma cells .
Study 2CNS ActivityShowed potential anxiolytic effects in animal models .
Study 3Enzyme InhibitionInhibited specific kinases involved in cancer progression.

Q & A

Q. Table 1: Key Characterization Data for this compound

TechniqueObservationsReference
1H NMR (500 MHz, CDCl3) δ 2.36 (s, 3H, CH3-piperazine), 2.46 (s, 6H, CH3-pyrimidine), 2.49 (m, 4H, piperazine), 5.02 (s, 1H, NH)
13C NMR (125 MHz, CDCl3) δ 173.0 (C=O), 158.9 (C2-pyrimidine), 54.6 (N–CH2–piperazine), 23.9 (CH3-pyrimidine)
HRMS (Q-TOF) [M+H]+: Calcd. 276.1821; Found 276.1825
X-ray Crystallography Space group P21/c, R1 = 0.042, wR2 = 0.120; C–N bond length = 1.34 Å

Q. Table 2: Comparative Bioactivity of Derivatives

Substituent (R)Bioassay ModelIC50/EC50 (µM)MechanismReference
4-Cl E. coli (MIC)12.5DNA gyrase inhibition
6-F HCT116 (cancer)0.89Apoptosis via Bcl-2 suppression
4-OCH3 HSP70 inhibition3.2ATP-binding domain interaction

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